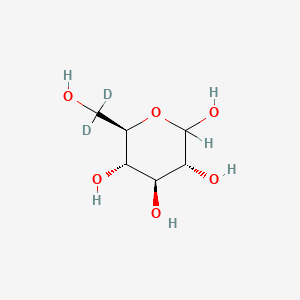

D-Glucosa-6,6-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

D-Glucose-6,6-d2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism and molecular interactions.

Biology: Employed in metabolic studies to trace glucose pathways and understand cellular processes.

Medicine: Utilized in clinical studies to investigate glucose metabolism in diseases such as diabetes and cancer.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mecanismo De Acción

Target of Action

D-Glucose-6,6-d2, also known as Deuterated Glucose or Dextrose-6,6-d2 , primarily targets enzymes involved in the glycolytic pathway . These enzymes include hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase . These enzymes play a crucial role in the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Mode of Action

The mode of action of D-Glucose-6,6-d2 involves its interaction with the aforementioned enzymes. It is phosphorylated by hexokinase, a step necessary for its activity . The compound then undergoes a series of reactions facilitated by the enzymes in the glycolytic pathway .

Biochemical Pathways

D-Glucose-6,6-d2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and is responsible for the anaerobic conversion of glucose to pyruvic acid . The glycolytic pathway also provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Result of Action

The result of the action of D-Glucose-6,6-d2 is the production of pyruvate through the glycolytic pathway . This process provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Action Environment

The action environment of D-Glucose-6,6-d2 is primarily the cell cytoplasm, where the enzymes of the glycolytic pathway are located

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

D-Glucose-6,6-d2 participates in various biochemical reactions similar to its non-isotope labeled counterpart, glucose. Upon entering the cell, it is phosphorylated by hexokinase to form glucose-6-phosphate . This is a critical step in both glycolysis and the pentose phosphate pathway . The enzymes and proteins it interacts with include hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase .

Cellular Effects

The effects of D-Glucose-6,6-d2 on cells are largely similar to those of glucose. It plays a crucial role in cellular metabolism, contributing to the production of ATP through glycolysis and the pentose phosphate pathway . It also influences cell signaling pathways and gene expression, particularly those related to energy metabolism .

Molecular Mechanism

The molecular mechanism of D-Glucose-6,6-d2 involves its conversion to glucose-6-phosphate by hexokinase, which is then used in various metabolic pathways . It can bind to and inhibit hexokinase, affecting glucose metabolism . Changes in gene expression may occur as a result of shifts in metabolic flux caused by the presence of D-Glucose-6,6-d2 .

Dosage Effects in Animal Models

The effects of D-Glucose-6,6-d2 at different dosages in animal models have not been extensively studied. It is reasonable to assume that, like glucose, its effects would vary with dosage, potentially influencing factors such as insulin sensitivity, energy metabolism, and possibly exerting toxic effects at high doses .

Metabolic Pathways

D-Glucose-6,6-d2 is involved in several key metabolic pathways, including glycolysis, the pentose phosphate pathway, and glycogenesis . It interacts with enzymes such as hexokinase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase .

Transport and Distribution

D-Glucose-6,6-d2 is transported into cells via glucose transporters, such as those in the GLUT or SLC2A families . Once inside the cell, it is distributed within the cytoplasm and can be utilized in various metabolic pathways .

Subcellular Localization

The subcellular localization of D-Glucose-6,6-d2 would be expected to be similar to that of glucose. After its conversion to glucose-6-phosphate, it can be found in the cytoplasm where glycolysis occurs, and in the endoplasmic reticulum and Golgi apparatus where it is involved in protein glycosylation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6,6-d2 typically involves the deuteration of glucose. One common method is the catalytic exchange reaction, where glucose is treated with deuterium oxide (D2O) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of D-Glucose-6,6-d2 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and selective deuteration. The final product is then purified to achieve the desired isotopic purity and chemical purity .

Análisis De Reacciones Químicas

Types of Reactions

D-Glucose-6,6-d2 undergoes various chemical reactions similar to those of regular glucose, including:

Oxidation: D-Glucose-6,6-d2 can be oxidized to form gluconic acid or glucuronic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups in D-Glucose-6,6-d2 can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution: Various reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Acetylated or benzoylated glucose derivatives.

Comparación Con Compuestos Similares

Similar Compounds

D-Glucose-1,2,3,4,5,6,6-d7: A fully deuterated glucose molecule.

D-Glucose-13C6: Glucose labeled with carbon-13 isotopes.

D-Glucose-1-13C: Glucose labeled with carbon-13 at the first position.

Uniqueness

D-Glucose-6,6-d2 is unique due to its selective deuteration at the sixth position, which provides specific insights into metabolic processes involving this part of the glucose molecule. This selective labeling allows researchers to study the effects of deuterium substitution on glucose metabolism and to trace metabolic pathways with high precision .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of D-Glucose-6,6-d2 can be achieved through the modification of existing synthetic pathways for D-Glucose. The incorporation of deuterium atoms can be achieved through the use of deuterated reagents and solvents.", "Starting Materials": [ "D-Glucose", "Deuterated reagents and solvents" ], "Reaction": [ "Protection of the hydroxyl groups using acetyl chloride", "Deuterium incorporation using deuterated reagents and solvents", "Deprotection of the acetyl groups using sodium methoxide" ] } | |

| Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity. | |

Número CAS |

18991-62-3 |

Fórmula molecular |

C6H12O6 |

Peso molecular |

182.17 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2 |

Clave InChI |

GZCGUPFRVQAUEE-MOLODFKWSA-N |

SMILES isomérico |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Descripción física |

Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |

Solubilidad |

Soluble |

Sinónimos |

D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2; |

Origen del producto |

United States |

Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?

A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)